![molecular formula C14H23NO5 B12831859 4-(((tert-Butoxycarbonyl)amino)methyl)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B12831859.png)
4-(((tert-Butoxycarbonyl)amino)methyl)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(((tert-Butoxycarbonyl)amino)methyl)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid is a complex organic compound with the molecular formula C15H25NO4 and a molecular weight of 283.364 . This compound is primarily used in scientific research and is not intended for medical, clinical, or cosmetic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((tert-Butoxycarbonyl)amino)methyl)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid involves multiple steps. One common method includes the reaction of a bicyclo[2.2.2]octane derivative with tert-butoxycarbonyl (Boc) protecting groups. The reaction typically involves heating the mixture to reflux for an extended period, followed by concentration and dilution with water .
Industrial Production Methods
While specific industrial production methods are not widely documented, the compound is generally produced in controlled laboratory environments due to its specialized applications. The protocols for its synthesis are often referenced but not independently validated by suppliers .
化学反应分析
Types of Reactions
4-(((tert-Butoxycarbonyl)amino)methyl)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include potassium hydroxide (KOH) and methanol (MeOH). The conditions often involve heating the mixture to reflux for several hours .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with KOH in MeOH typically results in the formation of a potassium salt derivative .
科学研究应用
4-(((tert-Butoxycarbonyl)amino)methyl)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid is used extensively in scientific research, particularly in the fields of chemistry and biology. It serves as a biochemical reagent and is involved in the synthesis of various complex organic molecules . The compound’s unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
作用机制
The mechanism of action for 4-(((tert-Butoxycarbonyl)amino)methyl)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing the behavior of other molecules in the reaction environment. detailed information on its molecular targets and pathways is limited .
相似化合物的比较
Similar Compounds
- 4-((tert-Butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid
- Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate
- 4-tert-Butoxycarbonylamino-cubane-1-carboxylic acid
Uniqueness
4-(((tert-Butoxycarbonyl)amino)methyl)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid is unique due to its oxabicyclo structure, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds that may lack the oxabicyclo component .
属性
分子式 |
C14H23NO5 |
|---|---|
分子量 |
285.34 g/mol |
IUPAC 名称 |
4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxabicyclo[2.2.2]octane-1-carboxylic acid |
InChI |
InChI=1S/C14H23NO5/c1-12(2,3)20-11(18)15-8-13-4-6-14(7-5-13,10(16)17)19-9-13/h4-9H2,1-3H3,(H,15,18)(H,16,17) |
InChI 键 |
DVDRGNUYPBQMRB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NCC12CCC(CC1)(OC2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


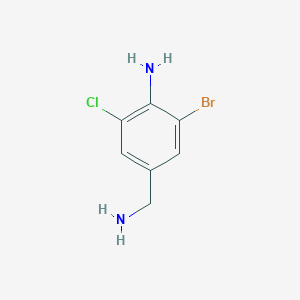

![5-Bromo-2-methylbenzo[b]thiophen-3(2H)-one 1,1-dioxide](/img/structure/B12831781.png)



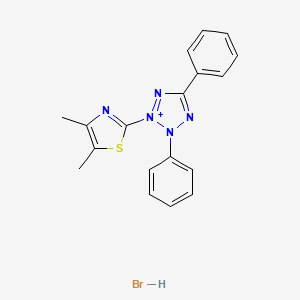
![N-(3-Cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(methyl(4-methylbenzyl)amino)acetamide](/img/structure/B12831819.png)
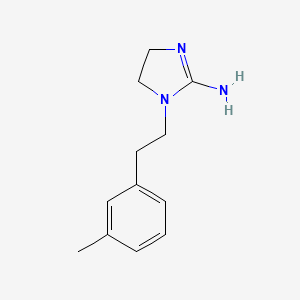
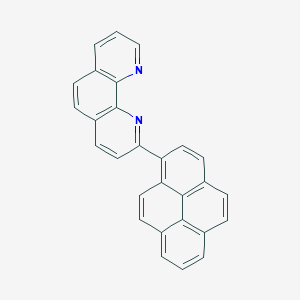
![3-Methyl-3,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12831844.png)
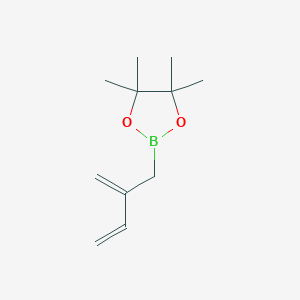
![4-(7-Bromobenzo[c][1,2,5]thiadiazol-4-yl)benzaldehyde](/img/structure/B12831860.png)

